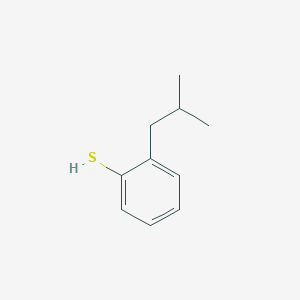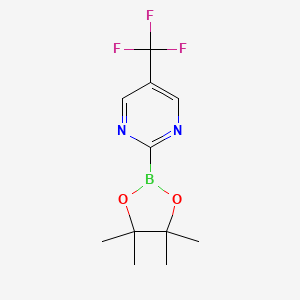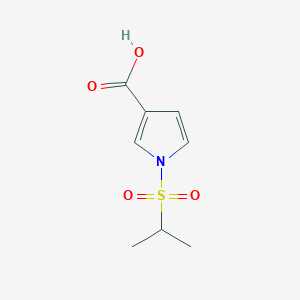
1-(Isopropylsulfonyl)-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isopropylsulfonyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of sulfonyl-substituted pyrroles This compound is characterized by the presence of an isopropylsulfonyl group attached to the nitrogen atom of the pyrrole ring and a carboxylic acid group at the 3-position of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Isopropylsulfonyl)-1H-pyrrole-3-carboxylic acid can be synthesized through a multi-step process. One common method involves the sulfonylation of 1H-pyrrole followed by carboxylation. The synthesis typically begins with the reaction of 1H-pyrrole with isopropylsulfonyl chloride in the presence of a base such as triethylamine to form 1-(isopropylsulfonyl)-1H-pyrrole. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Isopropylsulfonyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding sulfide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-(Isopropylsulfonyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(isopropylsulfonyl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity to target proteins, while the carboxylic acid group can facilitate interactions with biological membranes. The exact pathways involved vary depending on the specific biological context.
Comparación Con Compuestos Similares
- 1-(Methylsulfonyl)-1H-pyrrole-3-carboxylic acid
- 1-(Ethylsulfonyl)-1H-pyrrole-3-carboxylic acid
- 1-(Propylsulfonyl)-1H-pyrrole-3-carboxylic acid
Comparison: 1-(Isopropylsulfonyl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the isopropyl group provides steric hindrance and electronic effects that can alter the compound’s interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C8H11NO4S |
|---|---|
Peso molecular |
217.24 g/mol |
Nombre IUPAC |
1-propan-2-ylsulfonylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO4S/c1-6(2)14(12,13)9-4-3-7(5-9)8(10)11/h3-6H,1-2H3,(H,10,11) |
Clave InChI |
KJYLASGMHDSBSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)N1C=CC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid](/img/structure/B13983343.png)

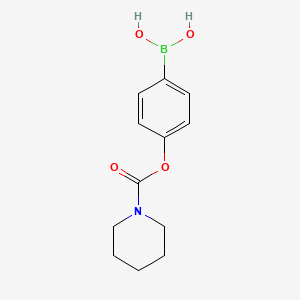
![n-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline](/img/structure/B13983363.png)
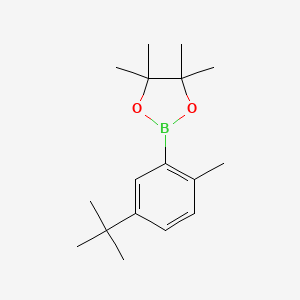
![7-Aminoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13983369.png)

![1-[(2,5-Dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13983400.png)

